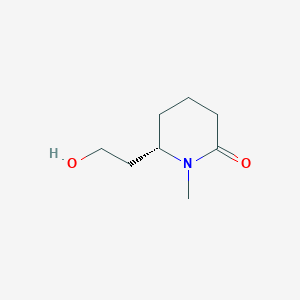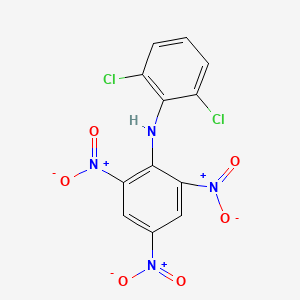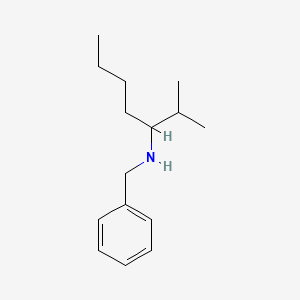
N-Benzyl-2-methylheptan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-methylheptan-3-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a benzyl group attached to the nitrogen atom, along with a 2-methylheptan-3-amine backbone. It is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-2-methylheptan-3-amine can be synthesized through several methods. One common method involves the reductive amination of 2-methylheptan-3-one with benzylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) to facilitate the reduction of the imine intermediate to the amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-methylheptan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzyl-2-methylheptan-3-one, while reduction may produce simpler amines or hydrocarbons.
Scientific Research Applications
N-Benzyl-2-methylheptan-3-amine has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-Benzyl-2-methylheptan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
N-Benzylmethylamine: Similar in structure but with a simpler backbone.
N-Benzyl-2-methylpropan-1-amine: Another related compound with a different alkyl chain length.
N,N-Dimethylethanamine: A tertiary amine with a different alkyl substitution pattern
Uniqueness
N-Benzyl-2-methylheptan-3-amine is unique due to its specific structure, which combines a benzyl group with a 2-methylheptan-3-amine backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62740-77-6 |
|---|---|
Molecular Formula |
C15H25N |
Molecular Weight |
219.37 g/mol |
IUPAC Name |
N-benzyl-2-methylheptan-3-amine |
InChI |
InChI=1S/C15H25N/c1-4-5-11-15(13(2)3)16-12-14-9-7-6-8-10-14/h6-10,13,15-16H,4-5,11-12H2,1-3H3 |
InChI Key |
QAYAFEXJESQFSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


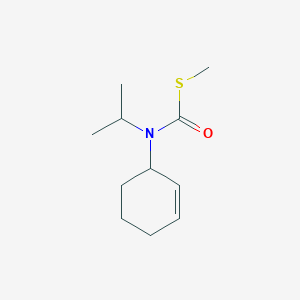
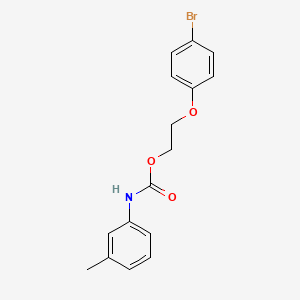
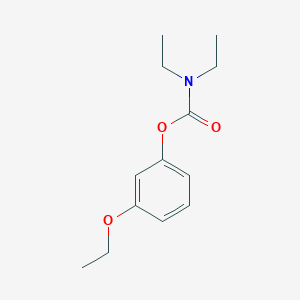
![10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14520313.png)
![3,7-Dihydroxy-3a-methyldodecahydro-6H-cyclopenta[a]naphthalen-6-one](/img/structure/B14520324.png)

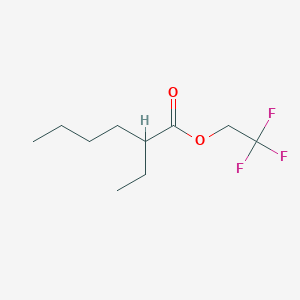
![(E)-1-(4-Butylphenyl)-2-[4-(nonyloxy)phenyl]diazene](/img/structure/B14520341.png)



![Dibutyl[(2-carboxybenzoyl)oxy]stannyl](/img/structure/B14520373.png)
